molecular formula C23H30N4O4 B3291499 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(pyrrolidin-1-yl)propyl)acetamide CAS No. 872857-79-9

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(pyrrolidin-1-yl)propyl)acetamide

Cat. No.: B3291499
CAS No.: 872857-79-9
M. Wt: 426.5 g/mol
InChI Key: DUCLMJZVXGHJBZ-UHFFFAOYSA-N
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Description

2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(pyrrolidin-1-yl)propyl)acetamide is a novel organic compound with potential applications in various scientific fields, including chemistry, biology, and medicine. The compound's unique structure, which includes an indole backbone and morpholine and pyrrolidine moieties, suggests it may possess interesting biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize 2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(pyrrolidin-1-yl)propyl)acetamide, multiple steps are typically involved:

  • Starting Materials

    • Indole derivative

    • 2-Morpholino-2-oxoacetaldehyde

    • N-(3-pyrrolidin-1-yl)propylamine

  • Step-by-Step Synthesis

    • Formation of Indole Intermediate: Indole is first functionalized to introduce a reactive group at the 3-position.

    • Addition of Morpholino Group: The indole intermediate reacts with 2-morpholino-2-oxoacetaldehyde under mild conditions to introduce the morpholino group.

    • Acetamide Formation: The product of the previous step undergoes condensation with N-(3-pyrrolidin-1-yl)propylamine to form the final compound.

Industrial Production Methods: The industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yields, and maintaining product purity. Continuous flow reactions and automated synthesis may be employed for efficiency.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various chemical reactions, including:

  • Oxidation: : Potentially forming oxidized derivatives at the indole or morpholine rings.

  • Reduction: : Reduction of the ketone groups to secondary alcohols.

  • Substitution: : Nucleophilic substitutions at the morpholino ring or indole backbone.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate or chromium trioxide in acidic or neutral media.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.

  • Substitution: : Halogenating agents such as N-bromosuccinimide or reagents like sodium methoxide in methanol.

Major Products:
  • Oxidation Products: : Hydroxylated or keto derivatives.

  • Reduction Products: : Secondary alcohol derivatives.

  • Substitution Products: : Halogenated indole derivatives or modified morpholino rings.

Scientific Research Applications

Chemistry:

  • Synthetic Intermediate: : Used as a building block for more complex molecules.

  • Catalysis: : Potential use in catalytic reactions due to its functional groups.

Biology:
  • Enzyme Inhibition: : May act as an inhibitor for certain enzymes due to its structural similarity to enzyme substrates.

  • Cell Signaling: : Could modulate signaling pathways involving indole derivatives.

Medicine:
  • Drug Development: : Potential lead compound for developing new pharmaceuticals targeting specific biological pathways.

  • Therapeutic Agent: : Investigation into its effects on diseases at the molecular level.

Industry:
  • Materials Science: : Potential use in the development of new materials or as a precursor for polymers.

  • Agriculture: : Could be explored for use in agrochemical formulations.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

  • Biochemical Interactions: : The indole and morpholino groups interact with biological macromolecules, altering their function.

  • Molecular Targets: : Likely targets include enzymes and receptors involved in metabolic and signaling pathways.

  • Pathways Involved: : Involves pathways related to neurotransmission, enzyme regulation, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds:

  • 2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)acetamide

  • 1-(2-Oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

  • 2-Oxo-N-(3-(pyrrolidin-1-yl)propyl)acetamide

Properties

IUPAC Name

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4/c28-21(26-12-14-31-15-13-26)17-27-16-19(18-6-1-2-7-20(18)27)22(29)23(30)24-8-5-11-25-9-3-4-10-25/h1-2,6-7,16H,3-5,8-15,17H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCLMJZVXGHJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(pyrrolidin-1-yl)propyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(pyrrolidin-1-yl)propyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(pyrrolidin-1-yl)propyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(pyrrolidin-1-yl)propyl)acetamide
Reactant of Route 5
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(pyrrolidin-1-yl)propyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(pyrrolidin-1-yl)propyl)acetamide

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